N,N-diethyl-4-(3-(fluoromethyl)azetidine-1-carbonyl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N-diethyl-4-(3-(fluoromethyl)azetidine-1-carbonyl)benzenesulfonamide is a chemical compound with the molecular formula C15H21FN2O3S and a molecular weight of 328.4 g/mol.
Preparation Methods
The synthesis of N,N-diethyl-4-(3-(fluoromethyl)azetidine-1-carbonyl)benzenesulfonamide involves multiple steps. One common method includes the reaction of azetidines with sulfonyl azides, phenylacetylenes, and benzenethiol Schiff bases in the presence of copper(I) iodide (CuI) and triethylamine (Et3N) at 0°C . This reaction is optimized using different bases and solvents, with the best results obtained using Et3N .
Chemical Reactions Analysis
N,N-diethyl-4-(3-(fluoromethyl)azetidine-1-carbonyl)benzenesulfonamide undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions, leading to the formation of sulfonyl derivatives.
Reduction: Reduction reactions can convert the sulfonamide group into amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the azetidine ring.
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents such as lithium aluminum hydride (LiAlH4). The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
N,N-diethyl-4-(3-(fluoromethyl)azetidine-1-carbonyl)benzenesulfonamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it useful in studying biological processes and interactions.
Industry: The compound is used in the production of polymers and other materials with specialized properties.
Mechanism of Action
The mechanism of action of N,N-diethyl-4-(3-(fluoromethyl)azetidine-1-carbonyl)benzenesulfonamide involves its interaction with specific molecular targets. The azetidine ring’s strain-driven reactivity allows it to engage in various chemical reactions, making it a versatile compound in synthetic chemistry . The compound’s effects are mediated through its interactions with enzymes and receptors, influencing biological pathways .
Comparison with Similar Compounds
N,N-diethyl-4-(3-(fluoromethyl)azetidine-1-carbonyl)benzenesulfonamide can be compared with other similar compounds, such as aziridines and other azetidines . These compounds share structural similarities but differ in their reactivity and applications. For example:
Aziridines: These are three-membered nitrogen-containing rings that are more reactive due to higher ring strain compared to azetidines.
Other Azetidines: These four-membered rings are used in various synthetic applications, including as intermediates in the synthesis of pharmaceuticals and polymers.
The uniqueness of this compound lies in its specific functional groups and the presence of the fluoromethyl group, which imparts distinct chemical properties and reactivity .
Properties
IUPAC Name |
N,N-diethyl-4-[3-(fluoromethyl)azetidine-1-carbonyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21FN2O3S/c1-3-18(4-2)22(20,21)14-7-5-13(6-8-14)15(19)17-10-12(9-16)11-17/h5-8,12H,3-4,9-11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAQVQNZGNJDWBX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)S(=O)(=O)C1=CC=C(C=C1)C(=O)N2CC(C2)CF |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21FN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.